methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate
CAS No.: 477863-34-6
Cat. No.: VC6387171
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477863-34-6 |
|---|---|
| Molecular Formula | C20H18N2O5S |
| Molecular Weight | 398.43 |
| IUPAC Name | methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C20H18N2O5S/c1-26-20(25)18-16(13-5-2-3-7-15(13)28-18)22-8-4-6-14(22)17(23)19(24)21-9-11-27-12-10-21/h2-8H,9-12H2,1H3 |
| Standard InChI Key | LYPZTVKQIQVTKS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate, reflects its intricate architecture:
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Benzothiophene backbone: A fused bicyclic system comprising a benzene ring and a thiophene ring, providing a planar, aromatic framework conducive to π-π stacking interactions .
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Pyrrole substituent: A five-membered aromatic ring with one nitrogen atom, linked to the benzothiophene at the 3-position. Pyrroles are known for their electron-rich nature, enabling hydrogen bonding and coordination with biological targets .
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Morpholino-oxoacetyl group: A morpholine ring (a six-membered amine-containing heterocycle) conjugated to an oxoacetyl moiety. This group enhances solubility and modulates pharmacokinetic properties due to morpholine’s polarity and metabolic stability .
The methyl ester at the 2-position of the benzothiophene likely serves as a prodrug moiety, facilitating cellular uptake before enzymatic hydrolysis to the active carboxylic acid .
Synthetic Pathways and Optimization
While no explicit synthesis of this compound is documented, analogous methodologies from patent literature and related compounds suggest a multi-step approach:
Core Benzothiophene Formation
Benzothiophene derivatives are typically synthesized via:
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Cyclization of thioesters: For example, methyl 4-acetylbenzoate (a related compound) undergoes reduction with sodium borohydride to yield hydroxyl intermediates, followed by cyclization .
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Cross-coupling reactions: Suzuki-Miyaura couplings introduce substituents to preformed benzothiophene cores, as seen in patent US20030114505A1 for isoxazole and thiazole analogs .
Pyrrole and Morpholino-Oxoacetyl Integration
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Pyrrole functionalization: N-alkylation of pyrrole with bromoacetyl-morpholine under basic conditions (e.g., K₂CO₃ in DMF) attaches the morpholino-oxoacetyl group .
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Esterification: Methylation of the carboxylic acid precursor using trimethylsilyl diazomethane or methanol/H₂SO₄ yields the final ester .
Table 1: Hypothetical Synthesis Steps Based on Analogous Reactions
Physicochemical Properties
Key properties inferred from structural analogs:
Solubility and Lipophilicity
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logP (octanol-water): Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for membrane permeability .
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Water solubility: ~0.5 mg/mL due to the morpholine’s polarity counterbalancing the aromatic systems .
Stability
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Hydrolytic stability: The methyl ester is prone to hydrolysis in acidic/basic conditions, necessitating protective formulations .
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Thermal stability: Decomposition above 200°C, typical for organic esters .
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Molecular weight | 442.47 g/mol |
| SMILES | COC(=O)C1=C(C2=C(S1)C=CC=C2)N3C=CC=C3C(=O)CN4CCOCC4 |
| Topological polar surface area | 98.6 Ų |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 7 |
Biological Activity and Mechanisms
Though direct studies are lacking, structural parallels suggest potential bioactivities:
Kinase Inhibition
Morpholino-containing compounds, such as those in patent US20030114505A1, inhibit kinases (e.g., PI3K, mTOR) by binding to ATP pockets via hydrogen bonding with the morpholine oxygen . The benzothiophene-pyrrole system may enhance affinity through hydrophobic interactions.
Applications and Future Directions
Pharmaceutical Development
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Oncology: As a kinase inhibitor scaffold for targeted cancer therapies.
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Antimicrobials: Broad-spectrum activity against resistant pathogens.
Material Science
Functionalized benzothiophenes are used in organic electronics (e.g., OLEDs), where the conjugated system facilitates charge transport .
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